molecular formula C12H16O2 B1436254 4-N-PENTYLOXYBENZALDEHYDE-alpha-D1 CAS No. 342611-09-0

4-N-PENTYLOXYBENZALDEHYDE-alpha-D1

Cat. No.: B1436254
CAS No.: 342611-09-0
M. Wt: 193.26 g/mol
InChI Key: YAPVGSXODFOBBR-MMIHMFRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-PENTYLOXYBENZALDEHYDE-alpha-D1 is an organic compound belonging to the family of benzaldehydes. It is characterized by the presence of a pentyl group attached to the benzene ring through an oxygen atom, forming a pentyloxy group. This compound is a light yellow solid with the molecular formula C13H18O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-N-PENTYLOXYBENZALDEHYDE-alpha-D1 is synthesized by reacting pentanol with p-anisaldehyde under acidic conditions. The reaction typically involves the use of a strong acid catalyst to facilitate the formation of the pentyloxy group on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-N-PENTYLOXYBENZALDEHYDE-alpha-D1 undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pentyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-N-pentyloxybenzoic acid.

    Reduction: Formation of 4-N-pentyloxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-N-PENTYLOXYBENZALDEHYDE-alpha-D1 has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-N-PENTYLOXYBENZALDEHYDE-alpha-D1 involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. The aldehyde group, for example, can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.

Comparison with Similar Compounds

    4-N-Butyloxybenzaldehyde: Similar structure with a butyloxy group instead of a pentyloxy group.

    4-N-Hexyloxybenzaldehyde: Similar structure with a hexyloxy group instead of a pentyloxy group.

    4-N-Methoxybenzaldehyde: Similar structure with a methoxy group instead of a pentyloxy group.

Uniqueness: 4-N-PENTYLOXYBENZALDEHYDE-alpha-D1 is unique due to its specific pentyloxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

deuterio-(4-pentoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,10H,2-4,9H2,1H3/i10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPVGSXODFOBBR-MMIHMFRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)C1=CC=C(C=C1)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-N-PENTYLOXYBENZALDEHYDE-alpha-D1
Reactant of Route 2
Reactant of Route 2
4-N-PENTYLOXYBENZALDEHYDE-alpha-D1
Reactant of Route 3
Reactant of Route 3
4-N-PENTYLOXYBENZALDEHYDE-alpha-D1
Reactant of Route 4
Reactant of Route 4
4-N-PENTYLOXYBENZALDEHYDE-alpha-D1
Reactant of Route 5
Reactant of Route 5
4-N-PENTYLOXYBENZALDEHYDE-alpha-D1
Reactant of Route 6
Reactant of Route 6
4-N-PENTYLOXYBENZALDEHYDE-alpha-D1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.